Hematoporphyrin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

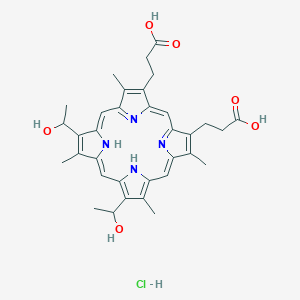

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOMKBSOIPKRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-50-7, 17471-45-3, 17696-69-4 | |

| Record name | Hematoporphyrin monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Haematoporphyrin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOPORPHYRIN MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9KB28OL6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Hematoporphyrin Hydrochloride from Hemin: An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of hematoporphyrin hydrochloride from hemin. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring a thorough and practical understanding of the process.

Introduction: The Significance of Hematoporphyrin

Hematoporphyrin, a key porphyrin derivative, holds a significant place in biomedical research and clinical applications.[1] Prepared from the readily available biological precursor hemin, it is a derivative of protoporphyrin IX where the two vinyl groups have been hydrated to form hydroxyethyl groups.[1] Its primary application lies in the field of photodynamic therapy (PDT), where it functions as a photosensitizer.[1] Upon activation by light of a specific wavelength, hematoporphyrin generates cytotoxic reactive oxygen species (ROS), leading to localized cell death. This property, combined with its tendency to accumulate in neoplastic tissues, makes it a valuable agent in oncology.[2] This guide details the classic and reliable Fischer synthesis method for converting hemin into hematoporphyrin, followed by its conversion to the more stable and water-soluble hydrochloride salt.

Theoretical Framework and Reaction Mechanism

The conversion of hemin to hematoporphyrin is fundamentally an acid-catalyzed hydration of the two vinyl side chains of the porphyrin macrocycle. The established method, pioneered by Hans Fischer, employs a solution of hydrogen bromide (HBr) in glacial acetic acid.[3]

The Role of Reagents

-

Hemin: The starting material, an iron-containing porphyrin readily extracted from blood.[3] The central iron atom is removed during the course of the reaction.

-

Hydrogen Bromide (HBr) in Glacial Acetic Acid: This reagent serves a dual purpose. The strong acid, HBr, acts as the catalyst for the hydration of the vinyl groups. Glacial acetic acid serves as the solvent for the reaction.

Reaction Mechanism: Electrophilic Addition

The reaction proceeds via an electrophilic addition of HBr across the vinyl double bonds, following Markovnikov's rule.[4] The acidic proton (H+) from HBr protonates the vinyl group's terminal carbon, leading to the formation of a more stable secondary carbocation on the adjacent carbon. The bromide ion (Br-) then acts as a nucleophile, attacking the carbocation to form a bromoethyl intermediate. Subsequent hydrolysis, either during the reaction or the workup, replaces the bromine atom with a hydroxyl group, yielding the final 1-hydroxyethyl side chain. This process occurs at both vinyl groups of the hemin molecule.

Caption: Mechanism of vinyl group hydration in hemin.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from hemin.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| Hemin | ≥98% | Sigma-Aldrich, Cayman Chemical |

| Hydrogen bromide in acetic acid | 33 wt. % solution | Sigma-Aldrich, Fisher Scientific |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific, VWR |

| Diethyl Ether | Anhydrous | Sigma-Aldrich |

| Sodium Acetate | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid | Concentrated (37%) | Fisher Scientific |

| Silica Gel | 200-300 mesh | For column chromatography |

| Solvents for Chromatography | HPLC Grade | Fisher Scientific |

Synthesis of Hematoporphyrin Free Base

-

Reaction Setup: In a fume hood, dissolve 1.0 g of hemin in 50 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Addition of HBr/Acetic Acid: Slowly add 10 mL of a 33% (w/w) solution of hydrogen bromide in glacial acetic acid to the hemin solution. The color of the solution will change from reddish-brown to a deep purple.

-

Reaction: Stir the mixture at room temperature for 24 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Precipitation: After 24 hours, pour the reaction mixture into 500 mL of ice-cold distilled water in a large beaker. A dark precipitate of crude hematoporphyrin will form.

-

Neutralization and Isolation: Slowly add a saturated solution of sodium acetate with stirring until the pH of the solution is approximately 4-5. This will ensure complete precipitation.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid extensively with distilled water until the filtrate is colorless and neutral.

-

Drying: Dry the crude hematoporphyrin in a vacuum desiccator over P₂O₅ for 24 hours.

Purification by Column Chromatography

Purification of porphyrins can be challenging due to their strong color and potential for aggregation.[3][5]

-

Column Preparation: Prepare a silica gel column (200-300 mesh) using a suitable solvent system. A common eluent system is a gradient of methanol in dichloromethane.

-

Sample Loading: Dissolve the crude hematoporphyrin in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with the solvent gradient, starting with a low concentration of methanol and gradually increasing it. Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

Fraction Collection: The main band corresponding to hematoporphyrin should be collected.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Conversion to this compound

-

Dissolution: Dissolve the purified hematoporphyrin free base in a minimal amount of a suitable organic solvent, such as tetrahydrofuran (THF).

-

Acidification: Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring. A precipitate of this compound will form.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Caption: Experimental workflow for this compound synthesis.

Characterization of this compound

UV-Visible Spectroscopy

Porphyrins exhibit characteristic and intense absorption bands in the UV-visible region. The spectrum is dominated by a strong Soret band near 400 nm and several weaker Q-bands in the 500-700 nm region.

-

Protocol: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution). Record the absorption spectrum from 350 to 700 nm.

-

Expected Spectrum: this compound should exhibit a Soret band around 395-405 nm and characteristic Q-bands. The exact positions and relative intensities of the Q-bands are sensitive to the solvent and pH.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for confirming the structure of hematoporphyrin. The large ring current of the porphyrin macrocycle results in a wide chemical shift range, with the inner NH protons appearing upfield (negative ppm values) and the peripheral protons appearing downfield.

-

Protocol: Dissolve the sample in a deuterated solvent, typically DMSO-d₆, which is effective for dissolving porphyrins.[6][7] Record the ¹H NMR spectrum.

-

Expected Chemical Shifts (in DMSO-d₆):

-

meso-H: ~10-11 ppm (singlets)

-

-CH(OH)CH₃: Multiplets around 6.0-6.5 ppm (methine) and 2.0-2.5 ppm (methyl)

-

-CH₂CH₂COOH: Triplets around 4.0-4.5 ppm and 3.0-3.5 ppm

-

Ring -CH₃: Singlets around 3.5-4.0 ppm

-

Inner NH: A broad singlet around -3 to -4 ppm

-

Safety and Handling

-

Hemin: While not classified as hazardous under OSHA, it is a fine powder and should be handled in a well-ventilated area to avoid dust inhalation. It is light-sensitive.

-

Hydrogen Bromide in Acetic Acid: This is a highly corrosive and toxic substance that can cause severe skin burns and eye damage. It is also a respiratory irritant. Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle in a fume hood with appropriate PPE.

-

Organic Solvents: Diethyl ether and dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure the reaction runs for the full 24 hours and is protected from light. |

| Loss during workup | Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing. | |

| Impure Product | Incomplete reaction | Monitor the reaction by TLC to ensure all starting material is consumed. |

| Inefficient purification | Optimize the solvent gradient for column chromatography. Ensure proper column packing. | |

| Difficulty in Dissolving Porphyrin | Aggregation | Use a small amount of a polar aprotic solvent like DMSO or DMF to aid dissolution before loading onto the column. |

Conclusion

The synthesis of this compound from hemin via the Fischer method is a well-established and reliable procedure. By understanding the underlying reaction mechanism and paying careful attention to the experimental details of the reaction, workup, and purification, researchers can consistently obtain high-purity material suitable for a variety of applications, most notably in the development of photosensitizers for photodynamic therapy. Adherence to safety protocols is paramount when handling the corrosive and toxic reagents involved in this synthesis.

References

-

1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. Available at: [Link]

-

Fischer, H. (1930). Haemin and its relation with chlorophyll. Nobel Lecture. Available at: [Link]

-

1H NMR (DMSO-d6) - The Royal Society of Chemistry. Available at: [Link]

-

Hematoporphyrin - Wikipedia. Available at: [Link]

-

Purification and analysis of hematoporphyrin and hematoporphyrin derivative by gel exclusion and reverse-phase chromatography - PubMed. Available at: [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. Available at: [Link]

-

Comparison of 1 H NMR Spectra (in DMSO-d 6 at 293.2 K at 700 MHz) - ResearchGate. Available at: [Link]

-

Photophysical characterization of hematoporphyrin incorporated within collagen gels - PubMed. Available at: [Link]

-

1H NMR (d6-DMSO, 600 MHz). Available at: [Link]

-

(PDF) Total Synthesis of Hematoporphyrin and Protoporphyrin: A Conceptually New Approach - ResearchGate. Available at: [Link]

-

Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps. Available at: [Link]

-

A new method for affinity chromatography of heme-binding protein synthesis and characterization of hematin- and hematoporphyrin-agarose - PubMed. Available at: [Link]

-

PURIFICATION and ANALYSIS OF HEMATOPORPHYRIN and HEMATOPORPHYRIN DERIVATIVE BY GEL EXCLUSION and REVERSE‐PHASE CHROMATOGRAPHY* | Scilit. Available at: [Link]

-

Binding of hemin, hematoporphyrin, and protoporphyrin with erythroid spectrin: fluorescence and molecular docking studies - PubMed. Available at: [Link]

-

(PDF) Hematoporphyrin derivatives: The ultrahigh performance liquid chromatography: Diode array: Electrospray ionization: Mass spectrometry analysis - ResearchGate. Available at: [Link]

-

Addition of HBr to Alkenes - Master Organic Chemistry. Available at: [Link]

-

Reaction of Alkynes with HBr | Markovnikov Hydrohalogenation - YouTube. Available at: [Link]

-

Kentucky Method 64-264-08. Available at: [Link]

-

Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - NIH. Available at: [Link]

-

Addition of HBr to Vinyl bromide - Chemistry Stack Exchange. Available at: [Link]

-

10.8: Anti-Markovnikov additions to alkenes and alkynes - Chemistry LibreTexts. Available at: [Link]

-

HBr in acetic acid - ChemBK. Available at: [Link]

Sources

- 1. Hematoporphyrin - Wikipedia [en.wikipedia.org]

- 2. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Photophysical characterization of hematoporphyrin incorporated within collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to Hematoporphyrin Hydrochloride: From Chemical Structure to Photodynamic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoporphyrin hydrochloride, a well-established photosensitizer, stands as a cornerstone in the field of photodynamic therapy (PDT).[1][2] Derived from hemin, this porphyrin has been extensively studied for its ability to generate cytotoxic reactive oxygen species upon light activation, leading to targeted cell death.[3][4][5] This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical and photochemical properties, and its mechanistic action in PDT. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers in their exploration and application of this pivotal compound.

Chemical Structure and Synthesis

Hematoporphyrin is a derivative of protoporphyrin IX, where the two vinyl groups are hydrated to form hydroxyethyl groups.[2][3] The hydrochloride salt enhances its solubility in aqueous solutions, a critical factor for biological applications.

The synthesis of hematoporphyrin typically starts from hemin, which is extracted from blood. The process involves the removal of the central iron atom from heme and the subsequent hydration of the vinyl side chains. While various specific methods exist, a general approach involves treating hemin with a mixture of hydrobromic acid in acetic acid, followed by hydrolysis.[6]

Caption: General synthesis pathway of this compound from Heme.

Physicochemical and Spectroscopic Properties

The utility of this compound in research and clinical settings is intrinsically linked to its distinct physicochemical and spectroscopic characteristics.

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₃₄H₃₈N₄O₆ · 2HCl | [1] |

| Molecular Weight | 671.6 g/mol | [1] |

| Appearance | Black crystalline powder | |

| Solubility | Soluble in DMSO (~5 mg/ml), DMF (~5 mg/ml), Ethanol (~2 mg/ml), and PBS (pH 7.2, ~0.5 mg/ml).[1][7] | [1][7] |

| Storage | Store at -20°C for long-term stability (≥4 years).[7] | [7] |

Spectroscopic Properties

The extended π-conjugated system of the porphyrin macrocycle governs its characteristic absorption and emission spectra.

-

UV-Visible Absorption: this compound exhibits a strong Soret band in the near-UV region and four weaker Q-bands in the visible region.[8][9] The exact peak positions can vary slightly depending on the solvent and aggregation state. In a murine tumor model, maximum absorption was observed between 620-625 nm.[10] A derivative of hematoporphyrin, in DMSO, showed a Soret band at 401 nm and Q bands at 498 nm, 532 nm, 569 nm, and 622 nm.[8]

-

Fluorescence Emission: Upon excitation, typically around 400 nm, this compound emits fluorescence with a primary peak around 620-630 nm.[8][11] This fluorescence is a key property utilized in photodynamic diagnosis (PDD) to visualize tumor tissues where the photosensitizer has accumulated.

Photochemical Properties and Mechanism of Action in Photodynamic Therapy

The therapeutic efficacy of this compound is rooted in its photochemical properties, which are best described by the Jablonski diagram.

Caption: Jablonski diagram illustrating the photophysical and photochemical processes of Hematoporphyrin in PDT.

Upon absorption of light of a specific wavelength, the hematoporphyrin molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).[8] This triplet state is the key initiator of the cytotoxic effects in PDT and can proceed via two main pathways:

-

Type I Reaction: The triplet-state photosensitizer can directly interact with biological substrates, such as lipids, proteins, or nucleic acids, through electron transfer, generating reactive oxygen species (ROS) like superoxide anions and hydroxyl radicals.[3]

-

Type II Reaction: The triplet-state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues, to generate the highly reactive and cytotoxic singlet oxygen (¹O₂). This is the predominant pathway for most porphyrin-based photosensitizers.[3]

These ROS, particularly singlet oxygen, cause oxidative damage to cellular components, leading to apoptosis or necrosis of the target cells.[4]

Singlet Oxygen Quantum Yield (ΦΔ)

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for evaluating the efficacy of a photosensitizer.[12] For hematoporphyrin derivatives, ΦΔ values have been reported in the range of 0.44 to 0.85, depending on the solvent and aggregation state. In methanol, a quantum yield of 0.64 has been measured for a hematoporphyrin derivative.[13]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the preparation and experimental use of this compound.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound solid

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or DMF to achieve a stock solution concentration of 5 mg/mL.[1][7]

-

Purge the tube with an inert gas to minimize oxidation.

-

Cap the tube tightly and vortex until the solid is completely dissolved.

-

For aqueous solutions, directly dissolve the solid in PBS (pH 7.2) to a concentration of approximately 0.5 mg/mL.[7] Note that aqueous solutions are less stable and it is recommended to prepare them fresh.[7]

-

Store the stock solution at -20°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to assess the phototoxic and dark toxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

DMSO

-

Light source with appropriate wavelength (e.g., 630 nm laser or LED array)

-

Microplate reader

Experimental Workflow:

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Hematoporphyrin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 4. Hematoporphyrin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US4861876A - Hematoporphyrin derivative and method of preparation and purification - Google Patents [patents.google.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. biomedres.us [biomedres.us]

- 9. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Absorption spectrum of hematoporphyrin derivative in vivo in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

The Genesis of a Photosensitizer: An In-depth Technical Guide to the Early Discovery and History of Hematoporphyrin Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide delves into the nascent stages of hematoporphyrin chemistry, tracing its journey from a curious blood derivative to a molecule of significant scientific interest. We will explore the foundational discoveries, the evolution of its extraction and characterization, and the intellectual leaps that led to the elucidation of its structure. This guide is structured to provide not just a historical overview, but also a deeper understanding of the scientific reasoning and experimental logic that guided the pioneers in this field.

The Dawn of Porphyrin Chemistry: Initial Isolation and Characterization

The story of hematoporphyrin begins in the mid-19th century, a period of burgeoning interest in the chemical composition of biological materials. The striking red color of blood, a subject of fascination for centuries, was a natural starting point for chemists seeking to unravel the molecules of life.

Scherer's Landmark Isolation (1841): The First Glimpse

The first documented isolation of a porphyrin from a biological source was achieved by the German physician-chemist Johann Joseph Scherer in 1841.[1] His work, though rudimentary by modern standards, laid the groundwork for the entire field of porphyrin chemistry.

Scherer's method was a harsh but effective process of chemical degradation of hemoglobin. The underlying principle was the removal of the central iron atom from the heme molecule, which gives blood its characteristic color.

Objective: To isolate the iron-free pigment from dried blood.

Methodology:

-

Starting Material: Dried blood.

-

Iron Removal: Concentrated sulfuric acid was added to the dried blood. This strong acid served to denature the globin protein and, crucially, to cleave the iron atom from the porphyrin ring.

-

Precipitation and Washing: The acid treatment resulted in a precipitate. This solid material was then extensively washed to remove the displaced iron and other acid-soluble components.

-

Extraction: The resulting iron-free residue was treated with alcohol. This step selectively dissolved the newly formed pigment, yielding a solution with a distinct blood-red color. Scherer had successfully isolated what he termed "Blutporphyrin" (blood porphyrin), later to be known as hematoporphyrin.

Causality Behind Experimental Choices:

-

The use of concentrated sulfuric acid was a common, albeit aggressive, method in 19th-century organic chemistry for breaking down complex biological materials. Its dehydrating and acidic properties were well-suited for disrupting the intricate structure of hemoglobin.

-

The subsequent alcohol extraction was a classic purification technique, leveraging the differential solubility of the target compound.

This pioneering work demonstrated for the first time that the red color of blood was not solely dependent on the presence of iron.[1]

Thudichum's Spectroscopic Observations (1867): The Phenomenon of Fluorescence

Johann Ludwig Wilhelm Thudichum, a German-British physician and biochemist, made the next significant contribution to the understanding of hematoporphyrin. In 1867, while conducting his own extensive research on the chemical constitution of the brain, he observed a remarkable property of this blood-derived pigment: fluorescence.

While the precise instrumentation used by Thudichum is not extensively documented, it likely involved a form of direct vision spectroscope, a common tool in 19th-century chemical analysis.

Thudichum noted that when a solution of hematoporphyrin was illuminated, it emitted a characteristic red light. This observation of fluorescence was a crucial step in the characterization of the molecule and hinted at its unique electronic properties.

Hoppe-Seyler (1871): The Christening of "Hematoporphyrin"

The name "hematoporphyrin," which is still used today, was coined in 1871 by the German physiologist and chemist Felix Hoppe-Seyler. The name is derived from the Greek words "haima" (blood) and "porphyra" (purple), reflecting its origin and characteristic color.

The Road to Structure: A Puzzle of Pyrroles and Side Chains

The isolation and initial characterization of hematoporphyrin were just the beginning. The next major challenge was to determine its chemical structure. This was a formidable task, given the analytical tools available at the turn of the 20th century. The work of several eminent chemists was instrumental in piecing together the complex puzzle of the porphyrin macrocycle.

Early Insights: Nencki, Zaleski, and Küster

Marceli Nencki and Jan Zaleski, working in the late 19th and early 20th centuries, made significant strides in understanding the fundamental building blocks of porphyrins. Through painstaking degradation experiments, they established that porphyrins were composed of smaller, nitrogen-containing rings called pyrroles.

William Küster, a German chemist, proposed a structural formula for hemin (the iron-containing protoporphyrin IX) in 1912. While his proposed structure was later shown to be incorrect in the arrangement of the side chains, his work was a critical step forward and stimulated further research.

Hans Fischer's Nobel-Winning Synthesis: The Definitive Structure

The definitive elucidation of the structure of porphyrins, and by extension hematoporphyrin, was the monumental achievement of the German chemist Hans Fischer. His work, for which he was awarded the Nobel Prize in Chemistry in 1930, was a masterpiece of organic synthesis and structural analysis.

Fischer's approach was twofold:

-

Degradative Analysis: He systematically broke down porphyrins into smaller, identifiable fragments, primarily substituted pyrroles. This provided a "parts list" for the molecule.

-

Systematic Synthesis: Fischer and his research group then undertook the mammoth task of synthesizing various porphyrin isomers with different arrangements of side chains. By comparing the properties of his synthetic compounds with those of the naturally derived porphyrins, he could definitively determine the correct structure.

-

Porphin Macrocycle: He confirmed that the core of all porphyrins is a large ring structure composed of four pyrrole rings linked by four methine bridges.

-

Side-Chain Arrangement: A crucial part of his work was determining the precise sequence of the various side chains attached to the porphyrin ring. He synthesized 12 of the 15 possible isomers of mesoporphyrin to identify the one identical to that derived from hemin.[2]

-

Hematoporphyrin Structure: Fischer's work revealed that hematoporphyrin is a derivative of protoporphyrin IX, the porphyrin found in heme. Specifically, the two vinyl groups of protoporphyrin IX are hydrated to form hydroxyethyl groups in hematoporphyrin.[2]

The Birth of a Biomedical Application: Hematoporphyrin Derivative (HpD)

While the fundamental chemistry of hematoporphyrin was being unraveled, a parallel line of inquiry was emerging that would ultimately lead to its most significant application: photodynamic therapy (PDT).

Lipson and Baldes: A Crude but Effective Derivative

In the early 1960s, Richard Lipson and Edward Baldes at the Mayo Clinic were investigating the use of porphyrins for cancer detection. They observed that intravenously injected hematoporphyrin would preferentially accumulate in tumor tissues and fluoresce under ultraviolet light, allowing for visualization of the cancerous growths.

However, they found that a crude preparation, which they termed "hematoporphyrin derivative" (HpD), had a superior ability to localize in tumors compared to pure hematoporphyrin.[3][4]

The method developed by Lipson and his colleagues involved the chemical modification of hematoporphyrin.

Objective: To create a hematoporphyrin-based compound with enhanced tumor-localizing properties.

Methodology:

-

Starting Material: Hematoporphyrin.

-

Acid Treatment: Hematoporphyrin was treated with a mixture of acetic acid and sulfuric acid.[3]

-

Hydrolysis: The resulting product was then hydrolyzed.

Causality Behind Experimental Choices:

-

The harsh acid treatment was intended to chemically alter the hematoporphyrin molecule. It is now understood that this process leads to a complex mixture of monomers, dimers, and oligomers of porphyrins, some of which are linked by ether and ester bonds.

-

This complex mixture, HpD, was found to have a greater affinity for tumor tissue than the parent hematoporphyrin molecule. The exact components responsible for this enhanced localization and the precise mechanisms are still areas of active research, but it is believed that the aggregated nature of HpD plays a significant role.

The development of HpD was a pivotal moment, transforming hematoporphyrin from a chemical curiosity into a promising tool for cancer diagnosis and, eventually, therapy.[5] This crude mixture became the first photosensitizer to be widely used in clinical photodynamic therapy.

Summary of Early Discoveries

| Year | Scientist(s) | Key Discovery/Contribution | Significance |

| 1841 | J.J. Scherer | First isolation of hematoporphyrin from blood. | Established the existence of an iron-free blood pigment. |

| 1867 | J.L.W. Thudichum | Observation of the fluorescence of hematoporphyrin. | Revealed a key photophysical property of the molecule. |

| 1871 | F. Hoppe-Seyler | Coined the name "hematoporphyrin". | Provided a standardized nomenclature. |

| Early 1900s | Nencki, Zaleski, Küster | Elucidated the pyrrolic nature of porphyrins. | Laid the groundwork for structural determination. |

| 1930 | Hans Fischer | Definitive structural elucidation and synthesis of hemin. | Established the precise chemical structure of porphyrins. |

| 1960s | R. Lipson & E. Baldes | Development of hematoporphyrin derivative (HpD). | Created the first clinically useful photosensitizer for PDT. |

Conclusion

The early history of hematoporphyrin is a testament to the power of fundamental chemical inquiry. From its initial isolation as a curious red substance from blood to the elucidation of its complex structure and the serendipitous discovery of its biomedical applications, the journey of hematoporphyrin has been driven by the persistent efforts of scientists across various disciplines. The foundational work described in this guide not only unveiled a fascinating new class of molecules but also paved the way for the development of photodynamic therapy, a powerful tool in the modern medical arsenal. The principles of chemical extraction, spectroscopic analysis, and rational synthesis employed by these early pioneers continue to be the bedrock of drug discovery and development today.

References

-

Fischer, H. (1930). On haemin and the relationships between haemin and chlorophyll. Nobel Lecture. [Link]

-

Lipson, R. L., Baldes, E. J., & Gray, M. J. (1967). Hematoporphyrin derivative for detection and management of cancer. Cancer, 20(12), 2255-2257. [Link]

-

Thudichum, J. L. W. (1965). Prof. J. L. W. Thudichum (1829-1901). Nature, 207(4999), 814. [Link]

- Dougherty, T. J. (1983). Hematoporphyrin derivatives and process of preparing. U.S. Patent No. 4,866,168. Washington, DC: U.S.

-

Weishaupt, K. R., Gomer, C. J., & Dougherty, T. J. (1987). Brochoscopic Phototherapy with Hematoporphyrin Derivative and Argon Dye Laser. In Porphyrin Localization and Treatment of Tumors (pp. 815-827). CRC Press. [Link]

-

Lipson, R. L., Baldes, E. J., & Olsen, A. M. (1961). The use of a derivative of hematoporphyrin in tumor detection. Journal of the National Cancer Institute, 26(1), 1-8. [Link]

-

Hawthorne, J. N. (1975). A note on the life of J.L.W. Thudichum (1829-1901). Biochemical Society transactions, 3(5), 591. [Link]

-

Dougherty, T. J., Gomer, C. J., & Weishaupt, K. R. (1984). The structure of the active component of hematoporphyrin derivative. Progress in clinical and biological research, 170, 301-314. [Link]

-

Thudichum, J. L. W. (1884). A treatise on the chemical constitution of the brain: based throughout upon original researches. Bailliere, Tindall, and Cox. [Link]

-

Moore, M. R. (2009). An Historical Introduction to Porphyrin and Chlorophyll Synthesis. In Tetrapyrroles: Birth, Life and Death (pp. 1-18). Landes Bioscience. [Link]

-

Lipson, R. L., & Baldes, E. J. (1960). The photodynamic properties of a particular hematoporphyrin derivative. AMA archives of dermatology, 82, 508-516. [Link]

-

Moan, J., & Christensen, T. (1981). Retention and photodynamic effects of haematoporphyrin derivative in cells after prolonged cultivation in the presence of porphyrin. Cancer letters, 11(3), 207-214. [Link]

-

Daniell, M. D., & Hill, J. S. (1991). A history of photodynamic therapy. Australian and New Zealand journal of surgery, 61(5), 340-348. [Link]

Sources

An In-depth Technical Guide to the Cellular Uptake of Hematoporphyrin Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hematoporphyrin hydrochloride (HpD) stands as a cornerstone photosensitizer in the field of photodynamic therapy (PDT). Its clinical efficacy is fundamentally dependent on its selective accumulation within neoplastic tissues, a process governed by a complex interplay of systemic transport and cellular uptake mechanisms. This technical guide provides a comprehensive exploration of the molecular pathways responsible for the internalization of this compound into target cells. We will dissect the primary mechanisms of uptake, including receptor-mediated endocytosis and passive diffusion, and detail the experimental methodologies employed to elucidate these pathways. This guide is intended to serve as an authoritative resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the cellular pharmacology of this vital photosensitizer.

Introduction: The Journey of this compound from Administration to Cellular Action

This compound, a derivative of protoporphyrin IX, is a key agent in photodynamic therapy, a treatment modality that utilizes light to activate a photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS)[1]. The therapeutic success of PDT hinges on the preferential accumulation of the photosensitizer in malignant cells over surrounding healthy tissues[2]. This selective uptake is a multi-step process that begins with the systemic transport of HpD, its interaction with the tumor microenvironment, and culminates in its internalization by cancer cells.

Upon intravenous administration, this compound, being hydrophobic, readily binds to plasma proteins, primarily albumin and lipoproteins such as low-density lipoprotein (LDL)[3][4]. This protein binding is crucial for its solubility and transport in the bloodstream. The enhanced permeability and retention (EPR) effect, a phenomenon characterized by the leaky vasculature and impaired lymphatic drainage of tumors, facilitates the passive accumulation of these HpD-protein complexes in the tumor interstitium[1]. From the interstitial space, HpD must then traverse the cell membrane to exert its photosensitizing effect. This guide will focus on the intricate mechanisms governing this final, critical step: cellular uptake.

Primary Mechanisms of Cellular Uptake

The cellular internalization of this compound is not governed by a single pathway but rather a combination of active and passive transport mechanisms. The predominant pathways are receptor-mediated endocytosis and, to a lesser extent, passive diffusion.

Receptor-Mediated Endocytosis: The Major Gateway

Receptor-mediated endocytosis is the principal mechanism by which cells internalize macromolecules and nanoparticles, and it plays a central role in the uptake of this compound. This process is highly specific and efficient, relying on the interaction of HpD, often in complex with carrier proteins, with cell surface receptors.

A significant body of evidence points to the LDL receptor (LDLR) as a key player in the uptake of this compound[5]. Cancer cells often overexpress LDLR to meet their high demand for cholesterol, a vital component for membrane synthesis in rapidly proliferating cells. This overexpression provides a natural targeting advantage for LDL-associated HpD.

The proposed mechanism involves the binding of the HpD-LDL complex to the LDLR on the cell surface. This binding triggers the internalization of the receptor-ligand complex via clathrin-mediated endocytosis[5]. The complex is then trafficked to endosomes, where the acidic environment facilitates the dissociation of HpD from the LDL particle and the receptor. The LDLR is subsequently recycled back to the cell surface, while the released HpD can then distribute within the cell.

Caption: LDL Receptor-Mediated Endocytosis of HpD.

As implicated in the LDLR pathway, clathrin-mediated endocytosis is a major route for HpD internalization. This pathway involves the formation of clathrin-coated pits on the inner surface of the plasma membrane, which invaginate to form vesicles containing the receptor-bound HpD. The process is highly regulated and involves a complex machinery of adaptor proteins.

While less specifically documented for this compound, caveolae-mediated endocytosis is another potential route for photosensitizer uptake. Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. This pathway is generally considered to be a slower and less efficient process than clathrin-mediated endocytosis.

Passive Diffusion: A Secondary Route

Passive diffusion is a process by which molecules move across a cell membrane down their concentration gradient without the aid of a transport protein. The ability of a molecule to passively diffuse across the lipid bilayer is largely dependent on its lipophilicity. While this compound has hydrophobic characteristics, its charged propionic acid side chains can hinder its free passage through the membrane[6]. However, at the slightly acidic pH often found in the tumor microenvironment, these side chains may become protonated, increasing the overall lipophilicity of the molecule and favoring passive diffusion[5]. Molecular dynamics simulations have suggested that neutral Hp molecules can reside within the phospholipid headgroup region of the membrane[6].

The Role of Organic Anion-Transporting Polypeptides (OATPs)

Recent studies have implicated organic anion-transporting polypeptides (OATPs) in the cellular uptake of porphyrin-related drugs, particularly in the liver[7]. OATPs are a family of influx transporters that mediate the uptake of a wide range of endogenous and exogenous compounds. Research on a hematoporphyrin derivative, hematoporphyrin monomethyl ether (HMME), has shown that OATP1B1 is a major transporter involved in its rapid hepatic uptake[7]. This suggests that OATPs may also contribute to the cellular uptake of this compound in certain tissues.

Experimental Methodologies for Studying Cellular Uptake

A variety of experimental techniques are employed to investigate and quantify the cellular uptake of this compound. These methods provide crucial insights into the kinetics, mechanisms, and subcellular localization of the photosensitizer.

Quantification of Cellular Uptake

The intrinsic fluorescence of this compound is a key property that allows for its detection and quantification within cells.

Fluorescence spectroscopy is a widely used method to determine the total amount of HpD accumulated within a cell population. In this technique, cells are incubated with HpD, washed to remove any unbound photosensitizer, and then lysed. The fluorescence of the cell lysate is then measured using a fluorometer. A standard curve of known HpD concentrations is used to determine the intracellular concentration.

Table 1: Quantitative Uptake Data for a Hypothetical Experiment

| Cell Line | Incubation Time (h) | HpD Concentration (µg/mL) | Mean Fluorescence Intensity (a.u.) |

| A549 | 4 | 10 | 1500 |

| A549 | 8 | 10 | 2800 |

| HCT116 | 4 | 10 | 1200 |

| HCT116 | 8 | 10 | 2200 |

Flow cytometry offers a powerful tool for quantifying HpD uptake on a single-cell basis. This technique allows for the analysis of a large population of cells, providing information on the mean fluorescence intensity as well as the heterogeneity of uptake within the population. Cells are incubated with HpD, harvested, and then analyzed by a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

Elucidating Uptake Mechanisms: Inhibition Assays

To dissect the specific pathways involved in HpD uptake, researchers utilize pharmacological inhibitors that block known endocytic routes.

Caption: Experimental Workflow for an Uptake Inhibition Assay.

Chlorpromazine is a commonly used inhibitor of clathrin-mediated endocytosis. It disrupts the assembly of clathrin lattices at the plasma membrane, thereby preventing the formation of clathrin-coated pits[8]. A significant reduction in HpD uptake in the presence of chlorpromazine provides strong evidence for the involvement of this pathway.

Filipin and nystatin are sterol-binding agents that disrupt the structure of caveolae by sequestering cholesterol[9]. A decrease in HpD uptake following treatment with these inhibitors would suggest a role for caveolae-mediated endocytosis.

The involvement of the LDL receptor can be investigated by using a blocking anti-LDLR antibody. Pre-incubation of cells with this antibody will prevent the binding of the HpD-LDL complex to the receptor, leading to a reduction in uptake if this pathway is significant[10].

Visualization of Subcellular Localization

Confocal laser scanning microscopy is an invaluable tool for visualizing the subcellular distribution of this compound. The inherent fluorescence of HpD allows for its direct visualization within living or fixed cells. Co-localization studies with fluorescent probes that specifically label different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) can reveal the precise intracellular compartments where HpD accumulates[11][12]. Studies have shown that porphyrins with a more anionic character, like hematoporphyrin, tend to localize in lysosomes, while more cationic porphyrins are often found in mitochondria[11].

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, it is essential to employ self-validating experimental protocols. This involves the inclusion of appropriate controls and a thorough understanding of the limitations of each technique.

Protocol: Quantification of this compound Uptake by Fluorescence Spectroscopy

-

Cell Culture: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Incubation: Treat the cells with the desired concentration of this compound in complete culture medium. Include untreated cells as a negative control. Incubate for the desired time period (e.g., 4, 8, 24 hours) at 37°C in a humidified incubator.

-

Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound HpD.

-

Lysis: Add a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature to ensure complete cell lysis.

-

Fluorescence Measurement: Transfer the cell lysates to a black 96-well plate and measure the fluorescence using a microplate reader. Use an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 620 nm.

-

Data Analysis: Prepare a standard curve using known concentrations of this compound in the same lysis buffer. Use the standard curve to determine the concentration of HpD in the cell lysates. Normalize the results to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

Protocol: Investigating Clathrin-Mediated Endocytosis using Chlorpromazine

-

Cell Culture: Plate cells in a suitable format for the chosen quantification method (e.g., 24-well plate for fluorescence spectroscopy or 6-well plate for flow cytometry).

-

Pre-incubation with Inhibitor: Pre-incubate the cells with a non-toxic concentration of chlorpromazine (typically 5-20 µg/mL) in serum-free medium for 30-60 minutes at 37°C. Include a vehicle-treated control group.

-

Co-incubation: Add this compound to the medium (still containing chlorpromazine) and incubate for the desired time.

-

Quantification: Proceed with the quantification of HpD uptake using either fluorescence spectroscopy or flow cytometry as described above.

-

Validation: It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed reduction in uptake is not due to inhibitor-induced cytotoxicity[8].

Conclusion and Future Directions

The cellular uptake of this compound is a multifaceted process dominated by receptor-mediated endocytosis, with the LDL receptor playing a prominent role. Passive diffusion and the involvement of other transporters like OATPs also contribute to its intracellular accumulation. A thorough understanding of these mechanisms is paramount for the rational design of new photosensitizers and the optimization of photodynamic therapy protocols.

Future research should focus on further elucidating the interplay between these different uptake pathways and how they are influenced by the tumor microenvironment. The development of novel drug delivery systems that can specifically target overexpressed receptors on cancer cells holds great promise for enhancing the selectivity and efficacy of this compound and other photosensitizers. By continuing to unravel the intricate details of its cellular journey, we can unlock the full therapeutic potential of this remarkable molecule.

References

-

Potential role of organic anion transporting polypeptide 1B1 (OATP1B1) in the selective hepatic uptake of hematoporphyrin monomethyl ether isomers. (2014). PubMed. [Link]

-

Subcellular localization of porphyrins using confocal laser scanning microscopy. (1991). PubMed. [Link]

-

A review of nanoparticle photosensitizer drug delivery uptake systems for photodynamic treatment of lung cancer. (2018). PubMed. [Link]

-

Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction. (2006). PMC. [Link]

-

A Review of Nanoparticle Photosensitizer Drug Delivery Uptake Systems for Photodynamic Treatment of Lung Cancer. (2018). ResearchGate. [Link]

-

Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization. (2004). PMC. [Link]

-

The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls. (2009). PMC. [Link]

-

Cellular uptake and localization of Hematoporphyrin derivatives in lung adenocarcinoma A549, squamous carcinoma H520 and small cell carcinoma H446 cell lines. (2020). ResearchGate. [Link]

-

Interaction of hematoporphyrin with lipid membranes. (2012). PubMed. [Link]

-

A Review of Progress in Clinical Photodynamic Therapy. (2006). PMC. [Link]

-

Interaction of Hematoporphyrin with Lipid Membranes. (2012). ResearchGate. [Link]

-

Quantitative analysis of intracellular behaviour of porphyrins. (1987). PubMed. [Link]

-

Cellular Uptake and Localization of Hematoporphyrin Derivatives in Lung Adenocarcinoma A549, Squamous Carcinoma H520 and Small C. (2023). Briefings in Bioinformatics. [Link]

-

Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy. (1997). PubMed. [Link]

-

Uptake of hematoporphyrin derivative and sensitized photoinactivation of C3H cells with different oncogenic potential. (1981). PubMed. [Link]

-

Comparative kinetics of hematoporphyrin derivative uptake and susceptibility of Bacillus subtilis and Streptococcus faecalis to photodynamic action. (1990). PubMed. [Link]

-

The role of organic anion transporting polypeptides in drug absorption, distribution, excretion and drug-drug interactions. (2017). PubMed. [Link]

-

Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III. (2016). ResearchGate. [Link]

-

Binding of hematoporphyrin derivative to membranes. Expression of porphyrin heterogeneity and effects of cholesterol studied in large unilamellar liposomes. (1988). PubMed. [Link]

-

Effect of LDL receptor (LDLR) blocking with antibody on the... (2020). ResearchGate. [Link]

-

Photodynamic action of hematoporphyrin on yeast cells--a kinetic approach. (1982). PubMed. [Link]

-

Components of hematoporphyrin derivatives and their tumor-localizing capacity. (1982). PubMed. [Link]

-

Observations in studies of quantitative kinetics of tritium labelled hematoporphyrin derivatives (HpDI and HpDII) in the normal and neoplastic rat brain model. (1986). Semantic Scholar. [Link]

-

Transport of coproporphyrins I and III by organic anion transporting polypeptides (OATP) 1B1 and 1B3. (2016). Novartis OAK. [Link]

-

Hematoporphyrin Derivative and Anthracyclines Mutually Inhibit Cellular Uptake and Toxicity. (1986). PubMed. [Link]

-

Porphyrin-sensitized photoinactivation of human cells in vitro. (1981). PMC. [Link]

-

LDLR inhibition promotes hepatocellular carcinoma proliferation and metastasis by elevating intracellular cholesterol synthesis through the MEK/ERK signaling pathway. (2021). NIH. [Link]

-

Effect of haematoporphyrin-induced photosensitization on lipid membranes. (1991). PubMed. [Link]

-

Organic Anion Transporting Polypeptides (OATPs). (2015). Austin Publishing Group. [Link]

-

Hematoporphyrin. (2023). Wikipedia. [Link]

-

Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway. (2020). NIH. [Link]

-

The photodynamic effect of chlorpromazine, promazine, and hematoporphyrin on lens protein. (1984). PubMed. [Link]

-

Development and Validation of a Sensitive Quantification Method for Hematoporphyrin Monomethyl Ether in Plasma Using High-Performance Liquid Chromatography With Fluorescence Detection. (2006). PubMed. [Link]

-

Flow cytometric analysis of intracellular hematoporphyrin derivative in human tumor cells and multicellular spheroids. (1989). PubMed. [Link]

-

The Photodynamic Effect of Chlorpromazine, Promazine, and Hematoporphyrin on Lens Protein. (1984). IOVS. [Link]

-

Passive diffusion – Knowledge and References. (2023). Taylor & Francis. [Link]

-

Photodynamic Effects Induced by Furocoumarins on a Membrane System. Comparison With Hematoporphyrin. (1982). PubMed. [Link]

-

Activation of LDL Receptor (LDLR) Expression by Small RNAs Complementary to a Noncoding Transcript that Overlaps the LDLR Promoter. (2013). PMC. [Link]

-

Photodynamic Effects on Cells in Vitro Exposed to Hematoporphyrin Derivative and Light. (1983). PubMed. [Link]

-

Hematoporphyrin derivative uptake and photodynamic therapy in pancreatic carcinoma. (1987). PubMed. [Link]

-

The polyene antimycotics nystatin and filipin disrupt the plasma membrane, whereas natamycin inhibits endocytosis in germinating conidia of Penicillium discolor. (2010). PubMed. [Link]

-

Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. (2017). NIH. [Link]

-

Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. (2022). NIH. [Link]

-

Determination of intracellular pH and compartmentation using diffusion-weighted NMR spectroscopy with pH-sensitive indicators. (2004). PubMed. [Link]

Sources

- 1. Binding of hematoporphyrin derivative to membranes. Expression of porphyrin heterogeneity and effects of cholesterol studied in large unilamellar liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of intracellular pH and compartmentation using diffusion-weighted NMR spectroscopy with pH-sensitive indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. The role of organic anion transporting polypeptides in drug absorption, distribution, excretion and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of hematoporphyrin with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential role of organic anion transporting polypeptide 1B1 (OATP1B1) in the selective hepatic uptake of hematoporphyrin monomethyl ether isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The polyene antimycotics nystatin and filipin disrupt the plasma membrane, whereas natamycin inhibits endocytosis in germinating conidia of Penicillium discolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Subcellular localization of porphyrins using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Hematoporphyrin Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of Hematoporphyrin Hydrochloride (Hp.HCl), a widely utilized photosensitizer in photodynamic therapy (PDT) and other biomedical applications.[1][2][3] A thorough understanding of its solubility and stability in various solvent systems is paramount for consistent experimental outcomes, effective formulation development, and ultimately, clinical success. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles and providing actionable protocols for researchers.

The Molecular Profile of this compound: A Foundation for its Behavior

Hematoporphyrin, a derivative of protoporphyrin IX, is a porphyrin compound that plays a crucial role as a photosensitizer.[1] Its mechanism of action in PDT involves activation by light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) that induce cytotoxicity in target cells, particularly malignant ones.[2][4] The hydrochloride salt form is often used to enhance its handling and formulation properties. However, the inherent characteristics of the porphyrin macrocycle, including its aromatic nature and peripheral functional groups, give rise to complex solubility and stability behaviors.

A key challenge in working with porphyrins, including Hp.HCl, is their propensity to self-associate and form aggregates in aqueous solutions.[5][6][7] This aggregation is influenced by several factors, including concentration, pH, ionic strength, and temperature, and can significantly impact the compound's photophysical properties and biological activity.[6][7]

Solubility Profile of this compound

The solubility of Hp.HCl is a critical parameter for its application in both in vitro and in vivo studies. The choice of solvent directly impacts its molecular state (monomeric vs. aggregated) and, consequently, its efficacy as a photosensitizer.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various common laboratory solvents. It is important to note that these values can be influenced by the specific isomer mixture and purity of the compound.[8]

| Solvent | Solubility | Remarks |

| Dimethylformamide (DMF) | 5 mg/mL[8] | A good solvent for achieving higher concentrations. |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[8] | Commonly used for preparing stock solutions. However, care must be taken as DMSO can have biological effects.[9][10] |

| Ethanol | 2 mg/mL[8] | A moderately good solvent, often used in formulations. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL[8] | Represents solubility in a physiologically relevant aqueous buffer. Aggregation is likely at higher concentrations. |

| Water | Almost insoluble/Insoluble[11][12][13][14] | The hydrochloride salt improves aqueous solubility compared to the free base, but it remains low. |

| Dilute Acid | Almost insoluble[11][14] | Solubility is pH-dependent. |

| Pyridine | Soluble (5%)[12][13] | A good solvent, but its toxicity limits its use in biological applications. |

The Critical Role of pH and Solvent Polarity

The ionic form of Hematoporphyrin dihydrochloride is highly dependent on the solvent composition and acidity.[15] In apolar solvents like benzene and polar aprotic solvents like acetonitrile, it primarily exists in its dicationic form.[15] In hydrogen-bonding solvents such as methanol, a mixture of neutral, monocationic, and dicationic forms can coexist.[15] This equilibrium between different ionic species is a key determinant of both solubility and stability.

For aqueous solutions, pH is a critical factor. As a weak acid, the solubility of many porphyrins tends to increase with pH.[16] For Hematoporphyrin IX, lower pH has been shown to increase its uptake by cells, which may be related to an increase in its lipophilicity.[17] The complex interplay between pH, ionic strength, and concentration governs the extent of aggregation, with "micellization" processes observed above a critical concentration.[6]

Stability of this compound: A Multifaceted Challenge

The stability of Hp.HCl is not only crucial for ensuring accurate dosing and reproducible results but also for maintaining its therapeutic efficacy. Degradation can lead to a loss of photosensitizing activity and the formation of potentially harmful byproducts.

Photostability: The Inherent Challenge of a Photosensitizer

By its very nature as a photosensitizer, Hp.HCl is susceptible to degradation upon exposure to light.[15] This photodegradation is an oxidative process, and its rate is influenced by the solvent environment and the presence of oxygen.[15] The dicationic form of Hp.HCl exhibits the highest rate of oxidative photodegradation.[15] This process is mediated by reactive oxygen species, including singlet oxygen and hydroxyl radicals.[18]

The presence of antioxidants can inhibit the oxidative photodegradation of the dicationic form.[15] It is therefore imperative to protect Hp.HCl solutions from light, especially during storage and handling, to prevent degradation.

Chemical Stability and Degradation Pathways

The chemical stability of Hp.HCl is influenced by pH and the solvent system.[19] In aqueous solutions, porphyrins can undergo various degradation reactions. The specific degradation pathways for Hp.HCl in different solvents are complex and can involve modifications to the porphyrin macrocycle or its side chains.

The stability of Hp.HCl can be enhanced when it forms complexes with serum albumin. This interaction is also important for its transport in the bloodstream.

Experimental Protocols for Assessing Solubility and Stability

A systematic approach to determining the solubility and stability of Hp.HCl is essential for any research or development program. The following protocols are based on established scientific principles and regulatory guidelines.[20][21][22]

Protocol for Determining Kinetic Solubility

This protocol provides a rapid assessment of the solubility of Hp.HCl in a high-throughput format.

Objective: To determine the kinetic solubility of this compound in a chosen buffer system (e.g., PBS).

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipette

-

Plate reader with UV-Vis absorbance capabilities or a nephelometer

Procedure:

-

Prepare Stock Solution: Accurately weigh a sample of Hp.HCl and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Serial Dilutions: If necessary, perform serial dilutions of the stock solution in DMSO.

-

Dispense into Plate: Add a small, precise volume (e.g., 2 µL) of the DMSO stock solution (and its dilutions) to the wells of a 96-well plate. Include wells with DMSO only as a blank.

-

Add Buffer: Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final concentrations of Hp.HCl.

-

Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

-

Measurement:

-

Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the presence of precipitated compound.

-

UV-Vis Absorbance Method: Measure the absorbance at a characteristic wavelength for Hp.HCl (e.g., around 400 nm, the Soret band). A non-linear increase in absorbance with concentration can indicate precipitation. For a more accurate determination, the plate can be centrifuged, and the absorbance of the supernatant measured.

-

-

Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO Stock: Using a concentrated stock in a highly solubilizing solvent like DMSO allows for the rapid introduction of the compound into the aqueous buffer, initiating the precipitation process for supersaturated solutions.

-

Kinetic vs. Thermodynamic Solubility: This method assesses kinetic solubility, which is relevant for many in vitro assays where compounds are added from a DMSO stock. Thermodynamic (equilibrium) solubility requires a longer incubation time to reach equilibrium.

Sources

- 1. Hematoporphyrin - Wikipedia [en.wikipedia.org]

- 2. What is Hematoporphyrin used for? [synapse.patsnap.com]

- 3. [Hematoporphyrin--a drug for local photodynamic therapy of endoscopically visible neoplasms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Equilibrium and kinetic studies of the aggregation of porphyrins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of aqueous media properties on aggregation and solubility of four structurally related meso-porphyrin photosensitizers evaluated by spectrophotometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 12. HEMATOPORPHYRIN DIHYDROCHLORIDE | 17696-69-4 [chemicalbook.com]

- 13. Hematoporphyrin (dihydrochloride) | CAS#:17696-69-4 | Chemsrc [chemsrc.com]

- 14. sincerechemical.com [sincerechemical.com]

- 15. Solvents effects in the photodegradation and reactivity of the various ionic forms of haematoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pH effects on the cellular uptake of four photosensitizing drugs evaluated for use in photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Active oxygen intermediates in the degradation of hematoporphyrin derivative in tumor cells subjected to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. database.ich.org [database.ich.org]

- 21. ema.europa.eu [ema.europa.eu]

- 22. fda.gov [fda.gov]

A Technical Guide to the Spectroscopic Analysis of Hematoporphyrin Hydrochloride

Introduction: Elucidating the Molecular Behavior of a Potent Photosensitizer

Hematoporphyrin hydrochloride (HpHCl), a well-established photosensitizer, lies at the heart of numerous advancements in photodynamic therapy (PDT)[1]. Its efficacy in selectively targeting and destroying cancerous cells upon light activation is intrinsically linked to its molecular structure and photochemical properties[2]. A thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals. Spectroscopic analysis provides a powerful, non-invasive toolkit to probe the electronic and structural intricacies of HpHCl, revealing insights into its aggregation state, environmental interactions, and photophysical behavior. This guide offers an in-depth exploration of the core spectroscopic techniques employed in the characterization of this compound, emphasizing the causal relationships behind experimental choices and the interpretation of the resulting data.

The unique structure of porphyrins, featuring a highly conjugated macrocyclic ring of four pyrrole units, gives rise to their characteristic and intense light absorption in the visible spectrum[2]. This property is fundamental to their role in PDT. When administered, hematoporphyrin and its derivatives tend to accumulate in malignant tissues, a phenomenon partly attributed to the enhanced permeability and retention (EPR) effect of tumor vasculature[2]. Subsequent activation with light of a specific wavelength elevates the photosensitizer to an excited state, which can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), leading to cell death[1][3]. The efficiency of this process is dictated by the spectroscopic properties of the photosensitizer.

UV-Visible Absorption Spectroscopy: Mapping the Electronic Transitions

UV-Visible absorption spectroscopy is the foundational technique for characterizing this compound. It provides a distinct fingerprint of the molecule's electronic structure, which is highly sensitive to its environment.

The absorption spectrum of a hematoporphyrin derivative is characterized by an intense peak in the near-UV region, known as the Soret band (or B band), and several weaker peaks in the visible region, referred to as the Q bands[3][4]. These arise from π-π* electronic transitions within the porphyrin macrocycle[5]. The Soret band corresponds to a strongly allowed transition, while the Q bands represent quasi-forbidden transitions, resulting in their lower intensity.

Key Spectral Features and Environmental Influences

The position and intensity of the Soret and Q bands are exquisitely sensitive to the molecular environment, including solvent polarity, pH, and aggregation state.

-

pH: The protonation state of the inner nitrogen atoms of the porphyrin ring significantly alters the symmetry of the molecule and, consequently, its absorption spectrum. In acidic solutions, the porphyrin becomes protonated, leading to distinct shifts in the Soret and Q bands. Spectrophotometric titrations can be used to determine the pKa values of the porphyrin[6][7].

-

Aggregation: this compound has a strong tendency to form aggregates (dimers and higher-order oligomers) in aqueous solutions, a process driven by π-π stacking interactions[8]. Aggregation leads to a broadening and often a blue-shift (H-type aggregation) or red-shift (J-type aggregation) of the Soret band, accompanied by changes in the Q bands[8][9][10]. This is a critical consideration, as the aggregation state influences the photodynamic efficacy of the photosensitizer[11]. Monomeric species are generally considered to be more photodynamically active.

Experimental Protocol: UV-Visible Absorption Spectroscopy of this compound

Objective: To determine the absorption spectrum of this compound and investigate the effect of concentration on aggregation.

Materials:

-

This compound (CAS No: 17696-69-4)[12]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO. Porphyrins are generally more soluble in organic solvents, which helps to ensure a monomeric state.

-